molecular formula C14H23NO4 B6023594 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol

3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol

Cat. No. B6023594
M. Wt: 269.34 g/mol
InChI Key: KFEGBVPAFCKJRS-UHFFFAOYSA-N
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Description

3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol, also known as RBX or RBX2660, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.

Mechanism of Action

The mechanism of action of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 is not fully understood, but it is believed to involve the activation of the mitochondrial apoptotic pathway. 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to induce the release of cytochrome c from the mitochondria, which triggers the caspase cascade and ultimately leads to apoptosis.
Biochemical and Physiological Effects:
3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to have a variety of biochemical and physiological effects. In addition to inducing apoptosis, 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to inhibit the growth and proliferation of cancer cells, as well as to inhibit angiogenesis, the process by which tumors develop their own blood supply.

Advantages and Limitations for Lab Experiments

One advantage of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 is that it has been shown to be effective against a variety of cancer cell lines, making it a potentially useful tool for studying the mechanisms of cancer cell death. However, one limitation of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 is that it has relatively low solubility in aqueous solutions, which can make it difficult to work with in laboratory experiments.

Future Directions

There are several potential future directions for research on 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660. One area of interest is the development of more efficient synthesis methods to increase the yield of the compound. Another area of interest is the investigation of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660's potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to fully understand the mechanism of action of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 and to identify potential biomarkers that could be used to predict its efficacy in cancer treatment.

Synthesis Methods

The synthesis of 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 involves a multi-step process that begins with the reaction of 3-chloro-1-propanol with 3-methoxyphenol in the presence of a base. The resulting product is then reacted with 2-amino-1-butanol to yield the final product, 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660. The overall yield of this process is approximately 30%.

Scientific Research Applications

3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been studied extensively for its potential use in cancer treatment. Specifically, it has been investigated for its ability to induce apoptosis, or programmed cell death, in cancer cells. In preclinical studies, 3-{[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino}-1-butanol2660 has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

3-[[2-hydroxy-3-(3-methoxyphenoxy)propyl]amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO4/c1-11(6-7-16)15-9-12(17)10-19-14-5-3-4-13(8-14)18-2/h3-5,8,11-12,15-17H,6-7,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEGBVPAFCKJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)NCC(COC1=CC=CC(=C1)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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